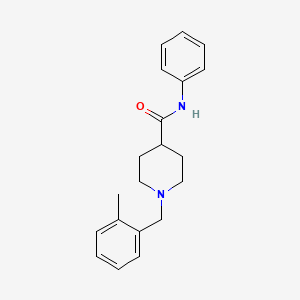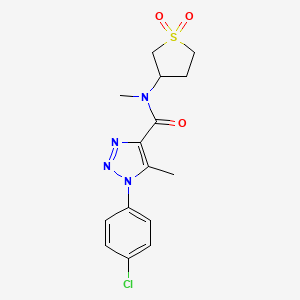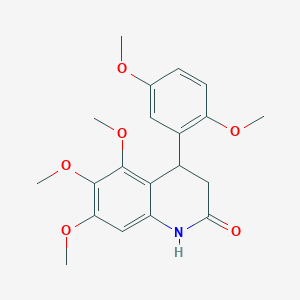
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that is structurally similar to other popular synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity among recreational drug users due to its potent stimulating effects and euphoric properties. However, its scientific research application is also significant due to its potential therapeutic properties.
Mécanisme D'action
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide acts as a potent dopamine reuptake inhibitor, which inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the level of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This increase in dopamine signaling is responsible for the stimulating and euphoric effects of 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide are similar to other stimulant drugs such as cocaine and amphetamines. 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide increases the level of dopamine in the brain, which leads to increased motivation, focus, and alertness. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects if used in high doses or for prolonged periods.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and its effects can be easily measured using standard laboratory techniques. However, its potential for abuse and addiction makes it difficult to conduct long-term studies on its therapeutic properties.
Orientations Futures
There are several future directions for the scientific research on 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide. One potential direction is to further investigate its potential therapeutic properties in the treatment of depression and ADHD. Another direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, studies on the long-term effects of 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide use are needed to assess its safety and potential for addiction.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has been studied for its potential therapeutic properties in the treatment of certain medical conditions such as depression and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide acts as a potent dopamine reuptake inhibitor, which increases the level of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward processing. Therefore, 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has the potential to be used as a medication for the treatment of depression and ADHD.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-5-6-8-18(16)15-22-13-11-17(12-14-22)20(23)21-19-9-3-2-4-10-19/h2-10,17H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFMWZAJDWYATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)
![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)
![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435577.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)
![N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4435619.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)
